molecular formula C10H12BrNO B8500524 2-bromo-N-ethyl-2-phenyl-acetamide

2-bromo-N-ethyl-2-phenyl-acetamide

Cat. No.: B8500524
M. Wt: 242.11 g/mol
InChI Key: RGRCHEFNQJFNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-ethyl-2-phenyl-acetamide is a brominated acetamide derivative characterized by an ethylamine substituent on the acetamide nitrogen and a phenyl group at the α-carbon. Its molecular structure combines a bromine atom (introducing electrophilic reactivity), an ethyl group (enhancing lipophilicity), and a phenyl ring (contributing aromatic interactions). This compound is synthesized via nucleophilic substitution or condensation reactions, often involving bromoacetyl halides and ethylamine derivatives.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-bromo-N-ethyl-2-phenylacetamide

InChI

InChI=1S/C10H12BrNO/c1-2-12-10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)

InChI Key

RGRCHEFNQJFNDQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C1=CC=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Substituents/Functional Groups Key Structural Notes References
2-Bromo-N-ethyl-2-phenyl-acetamide N-ethyl, α-phenyl, bromoacetamide Lipophilic ethyl and aromatic phenyl
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thienyl, acetyl, bromoacetamide Heterocyclic thiophene enhances π-stacking
N-(2-Benzoylphenyl)-2-bromoacetamide Benzoylphenyl, bromoacetamide Bulky benzoyl group affects solubility
N-(2-Bromo-4,6-difluorophenyl)-... Difluorophenyl, triazolyl, bromoacetamide Electron-withdrawing F atoms alter reactivity
2-Bromo-N-(2-methoxy-5-nitrophenyl)... Methoxy, nitro, bromoacetamide Strong electron-withdrawing NO₂ group

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The ethyl group in this compound is electron-donating, enhancing nucleophilicity at the α-carbon, whereas nitro () and fluoro () substituents reduce electron density, favoring electrophilic substitution .
  • Aromatic Systems : Phenyl rings (target compound) provide planar π-π interactions, while thienyl () or pyrazolopyrimidinyl () groups introduce heterocyclic diversity, impacting binding in pharmacological contexts .

Spectroscopic and Crystallographic Comparisons

Table 2: Spectroscopic Data for Selected Bromoacetamides

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Hydrogen Bonding Patterns References
This compound Not reported Not reported Likely C—H⋯Br and N—H⋯O dimers
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 2.35 (s, CH₃CO), 4.10 (s, CH₂Br) 168.5 (C=O), 28.9 (CH₃CO) Thienyl C—H⋯O and Br⋯S interactions
2-Bromoacetamide (parent compound) 4.02 (s, CH₂Br), 7.2 (NH₂) 169.8 (C=O), 32.1 (CH₂Br) Carboxamide dimers, C—H⋯Br networks

Key Observations:

  • The thienyl derivative () shows distinct deshielding in ¹H NMR due to the acetyl group (δ 2.35) and Br-CH₂ (δ 4.10), while the parent 2-bromoacetamide () exhibits simpler spectra .
  • Crystallographic studies () highlight that bromoacetamides form hydrogen-bonded dimers (N—H⋯O) and C—H⋯Br interactions, which stabilize crystal packing. The ethyl and phenyl groups in the target compound may introduce steric hindrance, altering these patterns compared to smaller derivatives .

Key Observations:

  • The synthesis of thienyl derivatives () achieves high yields (75–85%) due to the reactivity of acetylated amines, whereas phenoxy derivatives () require multi-step protocols .
  • Bromoacetyl halides are common reagents, but steric bulk (e.g., benzoylphenyl in ) may reduce reaction efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-ethyl-2-phenyl-acetamide, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-bromoacetyl bromide and N-ethyl-2-phenylamine in a 10% aqueous Na₂CO₃ solution. The reaction is conducted under vigorous stirring at 0–5°C to minimize side reactions. Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>98% by C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Employ X-ray crystallography using SHELXL for refinement (monoclinic P2₁/c space group, Mo-Kα radiation). Validate hydrogen bonding and torsion angles with PLATON. Complement with ¹H/¹³C NMR (DMSO-d₆, δ 1.2 ppm for ethyl CH₃, δ 4.3 ppm for acetamide CH₂) and FT-IR (C=O stretch at ~1665 cm⁻¹, N–H bend at ~1550 cm⁻¹). Compare experimental data with DFT-optimized structures (B3LYP/6-31G*) .

Q. What are the standard protocols for initial biological activity screening of this compound?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays (10 µM compound concentration, 30-min pre-incubation). Assess cytotoxicity via MTT assay on HEK-293 cells (IC₅₀ determination, 24–72 hr exposure). For antimicrobial activity, use broth microdilution (MIC against S. aureus and E. coli). Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., halogen replacement, ethyl-to-propyl chain elongation). Test against a panel of 10+ biological targets to identify selectivity trends. Use multivariate statistical analysis (e.g., PCA or CoMFA) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity. Cross-reference with crystallographic data to identify critical hydrogen-bonding interactions (e.g., N–H⋯O motifs) .

Q. What strategies resolve crystallographic challenges such as twinning or disordered solvent molecules in this compound?

  • Methodological Answer : For twinned crystals, refine using SHELXL’s TWIN/BASF commands with HKLF5 data. For solvent disorder, apply PART/SQEEZE to model electron density. Validate with R₁/wR₂ convergence (<5% discrepancy) and checkCIF/PLATON alerts. Use Hirshfeld surface analysis to confirm intermolecular contacts (e.g., C–H⋯π interactions at 2.8–3.2 Å) .

Q. How can computational modeling elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using enzyme structures from PDB (e.g., 3POZ for kinase targets). Validate docking poses with 100-ns MD simulations (AMBER force field) to assess binding stability. Calculate binding free energy via MM-PBSA. Cross-validate with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. How should contradictory biological data (e.g., varying IC₅₀ values across studies) be addressed methodologically?

  • Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 37°C, identical cell lines/passage numbers). Perform dose-response curves with 8+ concentrations (n=3 replicates). Analyze potential off-target effects via kinome-wide profiling (Eurofins KinaseProfiler). Use statistical tools (e.g., Grubbs’ test) to identify outliers and confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.